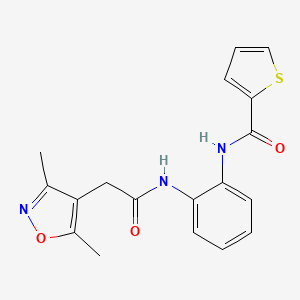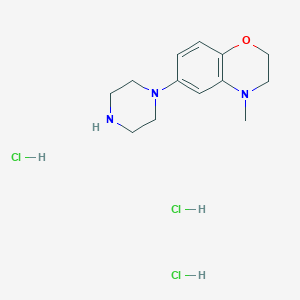
4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride is a useful research compound. Its molecular formula is C13H22Cl3N3O and its molecular weight is 342.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The compound has been studied as part of efforts to synthesize new antimicrobial agents. For instance, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and benzoxazole, including compounds related to the specified chemical structure, exhibiting moderate to good antimicrobial activities against various microorganisms. The study underscores the compound's potential as a scaffold for developing new antimicrobial agents (Bektaş et al., 2007).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer (PET) of naphthalimide derivatives with piperazine substituents, similar in structure to the compound . Their findings highlight the potential of such compounds in the development of new photoluminescent materials and probes for biochemical applications (Gan et al., 2003).
Synthesis and Applications in Drug Development
Ramesh et al. (2006) described an improved synthesis method for a closely related compound, highlighting its importance as an intermediate in the production of anti-hypertensive drugs. This research showcases the compound's role in synthesizing therapeutics, emphasizing its utility in pharmaceutical manufacturing (Ramesh et al., 2006).
Antitubercular Activity and Docking Study
Naidu et al. (2016) synthesized and evaluated a series of derivatives for their in vitro anti-tubercular activity. This study provides insights into the compound's potential use in developing treatments for tuberculosis, demonstrating its importance in medicinal chemistry research (Naidu et al., 2016).
Molecular Interaction Studies
Research on molecular interactions of similar compounds with receptors offers valuable insights into the design of receptor antagonists or agonists, contributing to the development of drugs targeting specific receptors (Shim et al., 2002).
Eigenschaften
IUPAC Name |
4-methyl-6-piperazin-1-yl-2,3-dihydro-1,4-benzoxazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.3ClH/c1-15-8-9-17-13-3-2-11(10-12(13)15)16-6-4-14-5-7-16;;;/h2-3,10,14H,4-9H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZWTKMVUBHMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)N3CCNCC3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)
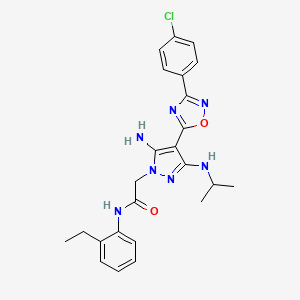
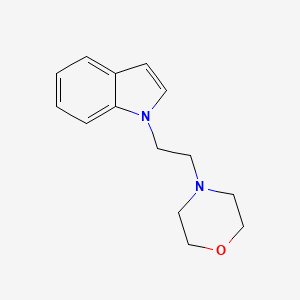
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)
![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)
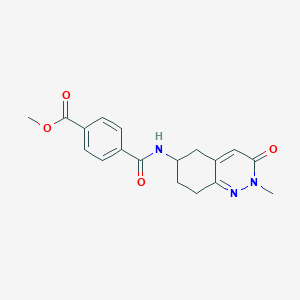
![1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2807719.png)
